[1-(Thiophen-2-yl)cyclopropyl]methanamine
Description
[1-(Thiophen-2-yl)cyclopropyl]methanamine is a cyclopropane-containing amine derivative with a thiophene substituent. Its hydrochloride salt form is reported as a white solid or crystalline powder with a molecular formula of C₈H₁₀ClNS (molar mass: 175.67–177.67 g/mol) . The compound is sensitive to irritation and stored at room temperature, making it suitable for synthetic applications in medicinal chemistry. It is commercially available as a building block (e.g., Ref: 3D-ADA18052) for drug discovery, with pricing reflecting its specialized use .
Properties
IUPAC Name |
(1-thiophen-2-ylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLQKYNEHHPKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575722 | |
| Record name | 1-[1-(Thiophen-2-yl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75180-52-8 | |
| Record name | 1-[1-(Thiophen-2-yl)cyclopropyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Thiophen-2-yl)cyclopropyl]methanamine typically involves the following steps:
Formation of Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction. For example, a reaction between an alkene and a diazo compound in the presence of a catalyst such as rhodium or copper can yield the cyclopropyl intermediate.
Attachment of Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a cyclopropyl halide in the presence of a palladium catalyst.
Introduction of Methanamine Group: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be achieved by reacting the cyclopropylthiophene intermediate with formaldehyde and ammonia or an amine, followed by reduction with a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(Thiophen-2-yl)cyclopropyl]methanamine can undergo oxidation reactions, where the thiophene ring or the amine group is oxidized. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction may target the thiophene ring or the cyclopropyl group.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides, hydroxides, or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), hydroxides (e.g., NaOH), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Oxidized derivatives of thiophene or amine groups
Reduction: Reduced forms of thiophene or cyclopropyl groups
Substitution: Substituted derivatives at the methanamine group
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of thiophene, including [1-(Thiophen-2-yl)cyclopropyl]methanamine, exhibit significant potential as anticancer agents. These compounds can inhibit key signaling pathways involved in cellular proliferation, such as CDC7 and Akt pathways, which are often upregulated in cancerous cells. For instance, studies have shown that compounds with thiophene moieties can effectively reduce tumor growth in various cancer models, including solid tumors and hematological malignancies .
Neuropharmacology
There is emerging evidence that this compound and its analogs can modulate neurotransmitter systems, particularly serotonin receptors. This modulation suggests potential applications in treating mood disorders and anxiety . The compound's structural features allow for selective interaction with serotonin receptor subtypes, which may lead to fewer side effects compared to traditional antidepressants.
Material Science
Optoelectronic Applications
The unique electronic properties of thiophene derivatives make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance charge transport properties, thereby improving the efficiency of devices .
Heavy Metal Chelation
Due to the presence of sulfur in its structure, this compound exhibits chelating properties that can be utilized for environmental applications. It has been investigated as a potential agent for the removal of heavy metals from contaminated water sources. The compound's ability to form stable complexes with heavy metals suggests its use in environmental remediation technologies .
Case Studies
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions that yield high purity compounds suitable for further functionalization. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of [1-(Thiophen-2-yl)cyclopropyl]methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring and cyclopropyl group can influence the compound’s binding affinity and selectivity for molecular targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s key structural motif—a cyclopropane ring attached to a methanamine group—is shared with several analogs. Differences arise in the substituents on the cyclopropane ring and the amine group, which influence physicochemical and biological properties.
Key Observations :
- Thiophene vs. Aromatic Rings: The thiophene group in the target compound introduces sulfur-based electronic effects, contrasting with the oxygen-rich methoxyphenyl or nitrogen-containing pyridyl groups in analogs.
- Amine Modifications : While most compounds retain a primary amine, N-substituted derivatives (e.g., compound 35 in ) show enhanced receptor selectivity, particularly in serotonin receptor targeting.
Physicochemical Properties
Notable Trends:
SAR Insights :
- Thiophene vs. Phenyl : Thiophene’s electron-rich structure may enhance π-π stacking in receptor binding compared to phenyl analogs.
- Fluorine Substitution : Fluorinated derivatives (e.g., compound 41 in ) improve metabolic stability and binding affinity .
Biological Activity
[1-(Thiophen-2-yl)cyclopropyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Structural Characteristics
The compound features a cyclopropyl group attached to a thiophene ring, which is known for its ability to modulate biological pathways. This unique combination may influence its interaction with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. The precise pathways and molecular targets are still under investigation, but preliminary studies suggest interactions with serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .
Biological Activity
Research indicates that this compound exhibits several pharmacological effects:
Case Studies
- 5-HT2C Receptor Selectivity : A study evaluating various N-substituted derivatives found that compounds similar to this compound exhibited significant selectivity for the 5-HT2C receptor over other serotonin receptors. This selectivity is crucial for minimizing side effects associated with non-selective agonism .
- Metabolism Studies : Research into the metabolic pathways of thiophene analogs revealed that cytochrome P450 enzymes play a significant role in their biotransformation. For instance, CYP1A2 and CYP3A4 were identified as key enzymes involved in the metabolism of related compounds like 2-methiopropamine, which could inform the metabolic profile of this compound .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | 5-HT2C Activity (EC50) | Selectivity | Notable Effects |
|---|---|---|---|
| This compound | 120 nM | High (vs. 5-HT2B) | Potential antidepressant properties |
| (+)-32 (thiophene derivative) | 120 nM | High | Antidepressant-like effects |
| 2-Methiopropamine | Not specified | Moderate | Recreational stimulant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
